1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
CAS No.: 103202-59-1
Cat. No.: VC13811900
Molecular Formula: C12H28O2Si
Molecular Weight: 232.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103202-59-1 |
|---|---|
| Molecular Formula | C12H28O2Si |
| Molecular Weight | 232.43 g/mol |
| IUPAC Name | 6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol |
| Standard InChI | InChI=1S/C12H28O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h13H,6-11H2,1-5H3 |
| Standard InChI Key | ROMDTZBCCCGPDR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OCCCCCCO |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCCCCCCO |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
The systematic IUPAC name for this compound is 6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol, reflecting its structural components: a six-carbon chain with a hydroxyl group at position 1 and a TBDMS-protected hydroxyl group at position 6 . The molecular structure integrates a hydrophobic silyl ether group, which sterically shields the protected oxygen atom while leaving the primary alcohol at the terminal position reactive.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.43 g/mol |
| CAS Registry Number | 103202-59-1 |
| SMILES | CC(C)(C)Si(C)OCCCCCCO |
| InChI Key | ROMDTZBCCCGPDR-UHFFFAOYSA-N |
Data derived from PubChem and computational descriptors.
Stereoelectronic Characteristics
The TBDMS group introduces significant steric bulk, as evidenced by the tert-butyl substituent, which impedes nucleophilic attack at the silicon center. This steric protection is complemented by the electron-donating methyl groups, stabilizing the silyl ether against acidic or basic conditions. The molecule’s lipophilicity, enhanced by the silyl group, facilitates solubility in nonpolar solvents, a property critical for its application in heterogeneous reaction systems .
Synthesis and Industrial Production
Industrial Considerations
Large-scale production would necessitate optimization of reaction conditions to maximize yield and minimize di-silylated byproducts. Continuous-flow systems, as described in hydrogenation processes for 1,6-hexanediol synthesis , could be adapted to ensure efficient mixing and temperature control during silylation. Solvent selection, particularly the use of tetrahydrofuran-water mixtures, may influence reaction efficiency, as observed in related catalytic systems .
Physicochemical Properties
Solubility and Stability
The incorporation of the TBDMS group drastically alters the solubility profile of the parent 1-hexanol. While 1-hexanol itself is moderately soluble in water (0.6 g/L at 20°C) , the silylated derivative exhibits preferential solubility in organic solvents such as diethyl ether, dichloromethane, and toluene. This property is advantageous in extraction protocols and phase-separation strategies.
The silyl ether bond demonstrates resilience under neutral and mildly acidic conditions but undergoes cleavage in the presence of fluoride ions (e.g., tetra-n-butylammonium fluoride) or strong acids, enabling controlled deprotection .
Applications in Organic Synthesis
Protective Group Strategy
The primary utility of this compound lies in its role as a protecting group for hydroxyl functions. In multi-step syntheses, the TBDMS moiety shields the alcohol from undesired reactions during subsequent transformations, such as oxidations or alkylations. For example, in the synthesis of polyketides or glycosides, temporary protection of specific hydroxyl groups ensures regioselective functionalization .
Cross-Coupling Reactions
The terminal hydroxyl group remains available for further modification, enabling participation in Mitsunobu reactions, esterifications, or nucleophilic substitutions. This bifunctionality is particularly valuable in polymer chemistry, where controlled chain elongation is required.
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